molecular formula C15H11FN4OS B608504 LDN-193665 CAS No. 1289638-16-9

LDN-193665

Cat. No.: B608504
CAS No.: 1289638-16-9
M. Wt: 314.33
InChI Key: JBTRAENEEJNXFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LDN-193665 is a small-molecule inhibitor primarily recognized for its dual targeting of cyclin-dependent kinase 5 (CDK5)/p25 and glycogen synthase kinase 3 beta (GSK3β), both critical enzymes implicated in neurodegenerative diseases such as Alzheimer’s . Its structure includes a thiazole core with amino and pyridinyl substituents, as indicated by its InChIKey (XHJMMMPXTUEBMQ-UHFFFAOYSA-N) and CAS registry number (1289638-16-9) . The compound’s mechanism involves competitive inhibition of tau hyperphosphorylation, a pathological hallmark of Alzheimer’s, by blocking CDK5/p25 and GSK3β activity .

Properties

CAS No.

1289638-16-9

Molecular Formula

C15H11FN4OS

Molecular Weight

314.33

IUPAC Name

(4-amino-2-(pyridin-3-ylamino)thiazol-5-yl)(3-fluorophenyl)methanone

InChI

InChI=1S/C15H11FN4OS/c16-10-4-1-3-9(7-10)12(21)13-14(17)20-15(22-13)19-11-5-2-6-18-8-11/h1-8H,17H2,(H,19,20)

InChI Key

JBTRAENEEJNXFX-UHFFFAOYSA-N

SMILES

FC1=CC=CC(C(C2=C(N)N=C(NC3=CN=CC=C3)S2)=O)=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LDN-193665;  LDN 193665;  LDN193665; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize LDN-193665’s profile, we compare it with structurally or functionally related compounds, focusing on inhibitory potency, selectivity, and therapeutic applications.

Table 1: Comparative Analysis of this compound and Similar Compounds

Compound Primary Targets IC₅₀ (CDK5/p25) IC₅₀ (GSK3β) Selectivity Notes Therapeutic Focus
This compound CDK5/p25, GSK3β 15 nM* 22 nM* Dual inhibition; moderate off-target risk Neurodegenerative diseases
Roscovitine CDK1, CDK2, CDK5 100 nM N/A Broad CDK inhibition; high toxicity Cancer, neurodegeneration
Tideglusib GSK3β N/A 60 nM Selective GSK3β inhibition Alzheimer’s, tauopathies
RP-106 Undisclosed kinase targets Not reported Not reported Limited data; potential off-target effects Research use only

Note: IC₅₀ values for this compound are inferred from kinase profiling studies .

Key Findings:

Dual-Target Efficacy vs. Single-Kinase Inhibitors :

  • This compound’s dual inhibition of CDK5/p25 and GSK3β contrasts with Tideglusib (GSK3β-selective) and Roscovitine (pan-CDK inhibitor). This dual action may reduce compensatory pathways in neurodegenerative diseases but increases complexity in pharmacokinetic optimization .
  • Roscovitine’s broader CDK inhibition limits its clinical utility due to toxicity, whereas this compound’s narrower profile shows promise in preclinical tauopathy models .

Structural and Functional Divergence: Unlike Tideglusib’s thiadiazolidinone backbone, this compound’s thiazole-pyridine scaffold enhances blood-brain barrier penetration, a critical factor for neurodegenerative therapeutics . RP-106, another compound cataloged alongside this compound, lacks detailed mechanistic data, underscoring this compound’s relatively advanced characterization .

Selectivity Challenges: While this compound exhibits nanomolar potency against CDK5/p25 and GSK3β, off-target activity against CDK2 (IC₅₀ ~50 nM) has been observed, necessitating structural refinements for clinical translation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
LDN-193665
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
LDN-193665

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.